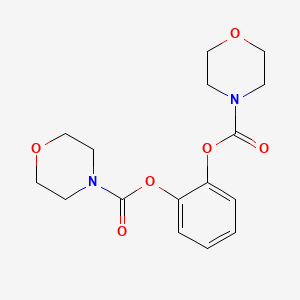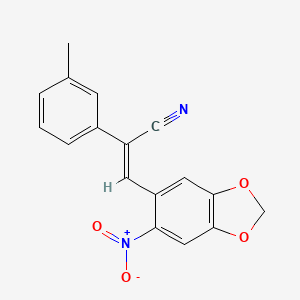![molecular formula C17H24N4O B5304306 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5304306.png)
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as "compound X" in the scientific community. This compound has shown promising results in various studies, making it a potential candidate for future research and development.
Mécanisme D'action
The mechanism of action of compound X is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and receptors, which leads to the suppression of inflammation and pain. Compound X has also been found to have an effect on the central nervous system, which may explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Compound X has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, which are responsible for inflammation and pain. It has also been found to increase the levels of certain neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders. Additionally, compound X has been found to have an effect on the immune system, which may explain its potential use as an anti-viral and anti-bacterial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using compound X in lab experiments is its potential therapeutic applications. It has shown promising results in various studies, making it a potential candidate for future research and development. Additionally, compound X is relatively easy to synthesize, which makes it a cost-effective compound to use in lab experiments. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of compound X before it can be used in clinical applications.
Orientations Futures
There are several future directions for research on compound X. One area of research is the development of new synthetic methods for compound X, which may lead to more cost-effective and efficient methods of synthesis. Another area of research is the optimization of the compound's therapeutic properties, which may lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of compound X, which may pave the way for its use in clinical applications.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 4-bromomethylpyridine with sodium hydride, which results in the formation of 4-pyridylmethylsodium. The next step involves the reaction of 1-ethyl-4-formylpiperidine with 4-pyridylmethylsodium, which results in the formation of 3-[({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine. The final step involves the purification of the compound through column chromatography.
Applications De Recherche Scientifique
Compound X has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, compound X has been studied for its potential use as an anti-viral and anti-bacterial agent.
Propriétés
IUPAC Name |
3-[[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-3-yl]oxymethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O/c1-2-21-12-16(10-19-21)11-20-8-4-6-17(13-20)22-14-15-5-3-7-18-9-15/h3,5,7,9-10,12,17H,2,4,6,8,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXXUIVPUSQFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCCC(C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)


![2-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
![2,3,4,5,6-pentafluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5304274.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-pyrimidin-2-yloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304277.png)
![4-ethyl-5-({1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5304281.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5304290.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B5304316.png)
![1'-[(5-chloropyridin-3-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5304318.png)
![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5304320.png)
![2-amino-4-cyclopropyl-6-[4-(methylsulfonyl)phenyl]nicotinonitrile](/img/structure/B5304323.png)